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molecular formula C11H11NO B8755228 2-Ethyl-1H-indole-3-carbaldehyde

2-Ethyl-1H-indole-3-carbaldehyde

Cat. No. B8755228
M. Wt: 173.21 g/mol
InChI Key: VQUBLYCYPFBXNA-UHFFFAOYSA-N
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Patent
US07879893B2

Procedure details

2-Ethylindole (0.5 g, 3.4 mmol) dissolved in DMF (2 mL) was added to a cold (0° C.) premixed (30 minutes) mixture of DMF (1.15 mL) and phosphorous oxychloride (0.64 g, 4.16 mmol). After addition of 2-ethylindole, the mixture was heated to 40° C. for 1 h, water (5 mL) was added and the pH adjusted to 5 by means of 1 N sodium hydroxide. The mixture was subsequently extracted with diethyl ether, the organic phase isolated, dried with MgSO4 and evaporated to dryness affording 2-ethylindole-3-carbaldehyde (300 mg).
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0.64 g
Type
reactant
Reaction Step Five
Name
Quantity
1.15 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[NH:4][C:5]2[C:10]([CH:11]=1)=[CH:9][CH:8]=[CH:7][CH:6]=2)[CH3:2].P(Cl)(Cl)(Cl)=O.O.[OH-].[Na+].CN([CH:23]=[O:24])C>>[CH2:1]([C:3]1[NH:4][C:5]2[C:10]([C:11]=1[CH:23]=[O:24])=[CH:9][CH:8]=[CH:7][CH:6]=2)[CH3:2] |f:3.4|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
C(C)C=1NC2=CC=CC=C2C1
Name
Quantity
2 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C=1NC2=CC=CC=C2C1
Step Three
Name
Quantity
5 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
0.64 g
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
1.15 mL
Type
reactant
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added to a cold (0° C.)
ADDITION
Type
ADDITION
Details
premixed
EXTRACTION
Type
EXTRACTION
Details
The mixture was subsequently extracted with diethyl ether
CUSTOM
Type
CUSTOM
Details
the organic phase isolated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
C(C)C=1NC2=CC=CC=C2C1C=O
Measurements
Type Value Analysis
AMOUNT: MASS 300 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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